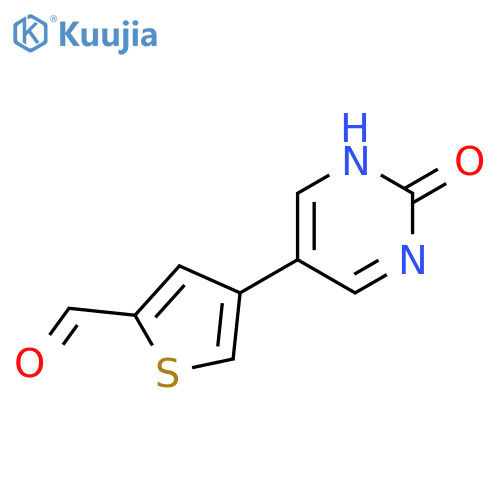Cas no 1261986-04-2 (2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)-)

2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)-
-
- MDL: MFCD18316537
- インチ: 1S/C9H6N2O2S/c12-4-8-1-6(5-14-8)7-2-10-9(13)11-3-7/h1-5H,(H,10,11,13)
- InChIKey: WHYAMJZPSZZTRI-UHFFFAOYSA-N
- ほほえんだ: C1(C=O)SC=C(C2=CNC(=O)N=C2)C=1
2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322781-5g |
5-(2-Formylthiophen-4-yl)-2-hydroxypyrimidine, 95%; . |
1261986-04-2 | 95% | 5g |
€1159.00 | 2025-02-17 | |
| abcr | AB322781-5 g |
5-(2-Formylthiophen-4-yl)-2-hydroxypyrimidine, 95%; . |
1261986-04-2 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)- 関連文献
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
Related Articles
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)-に関する追加情報
Introduction to 2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl) and Its Significance in Modern Chemical Biology
The compound with the CAS number 1261986-04-2, identified as 2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl), represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, featuring a thiophene core conjugated with a pyrimidine moiety, has garnered significant attention in recent years due to its versatile applications in drug discovery and medicinal chemistry. The structural motif of this compound not only underscores its potential as a building block for more complex pharmacophores but also highlights its relevance in addressing contemporary challenges in chemical biology.
At the heart of the compound's appeal lies its unique scaffold, which combines the electron-deficient aldehyde group of 2-thiophenecarboxaldehyde with the nitrogen-rich environment of the pyrimidine ring. This combination creates a system that is both reactive and stable, making it an attractive candidate for further functionalization. The aldehyde functionality, in particular, serves as a versatile handle for further chemical transformations, enabling the synthesis of a wide array of derivatives with tailored biological activities.
In the realm of pharmaceutical research, 2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl) has been explored for its potential in modulating various biological pathways. Recent studies have demonstrated its role as an intermediate in the synthesis of molecules that exhibit inhibitory effects on enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in diseases ranging from cancer to inflammatory disorders, making this compound a promising candidate for therapeutic development.
The pyrimidine moiety in this compound is particularly noteworthy for its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. This feature has been leveraged in the design of small-molecule inhibitors that can selectively bind to specific protein targets. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which are involved in signal transduction pathways that regulate immune responses and hematopoiesis.
Moreover, the thiophene ring contributes to the compound's overall electronic properties, influencing its reactivity and solubility characteristics. Thiophene derivatives are well-known for their stability under various conditions, which makes them suitable for formulation into drug products. Additionally, the presence of sulfur in the thiophene ring can enhance binding affinity to certain biological targets due to its ability to form coordination bonds with metal ions or participate in sulfur-nitrogen interactions within proteins.
Recent advancements in computational chemistry have further enhanced our understanding of how 2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl) interacts with biological systems. Molecular docking studies have revealed that this compound can bind to active sites of target enzymes with high specificity, suggesting its potential as a lead compound for drug development. These studies have also provided insights into how structural modifications can be made to improve potency and selectivity.
The synthesis of this compound involves a series of well-established organic reactions that highlight its accessibility from readily available starting materials. The key steps typically include condensation reactions between thiophene derivatives and pyrimidine precursors under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to produce larger quantities for research and development purposes.
In conclusion, 2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl) represents a significant advancement in the field of chemical biology. Its unique structural features and versatile reactivity make it an invaluable tool for drug discovery and medicinal chemistry. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutics for a wide range of diseases.
1261986-04-2 (2-Thiophenecarboxaldehyde, 4-(1,2-dihydro-2-oxo-5-pyrimidinyl)-) 関連製品
- 1289388-38-0((6-CHLORO-2-METHANESULFONYL-PYRIMIDIN-4-YL)-CYCLOPROPYL-AMINE)
- 217661-99-9(1-(4-Fluorophenyl)-2-2-(methylsulfanyl)pyrimidin-4-ylethan-1-one)
- 169270-52-4(2-amino-8-methoxy-3,4-dihydroquinazolin-4-one)
- 1379526-99-4(tert-butyl 4-(2-fluoro-5-nitrobenzoyl)piperazine-1-carboxylate)
- 349133-59-1(N-(4-(Dimethylamino)phenyl)(3-(2-chlorophenyl)-5-methylisoxazol-4-YL)formamide)
- 25116-35-2(2-(1-Naphthylmethylene)-1H-indene-1,3(2H)-dione)
- 1241480-88-5(N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide)
- 2229139-55-1(3-(aminomethyl)-3-(2,2,3,3-tetramethylcyclopropyl)cyclobutan-1-ol)
- 2490375-47-6((2,3,4,6,9,9a-hexahydro-1H-quinolizin-9a-yl)methanol)
- 1490737-84-2(2-{1-(aminomethyl)-4-methylcyclohexyloxy}ethan-1-ol)
